molecular formula C10H16 B12459272 (+)-trans-2-Carene

(+)-trans-2-Carene

Cat. No.: B12459272
M. Wt: 136.23 g/mol
InChI Key: IBVJWOMJGCHRRW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-trans-2-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine and cedar. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. This compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-trans-2-Carene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. This cyclization can be catalyzed by specific enzymes known as terpene synthases. In laboratory settings, the synthesis can be achieved through various chemical reactions, including the use of acid catalysts to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the essential oils of pine trees. The extraction process includes steam distillation, which separates the volatile compounds from the plant material. The resulting essential oil is then subjected to fractional distillation to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

(+)-trans-2-Carene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can produce various oxygenated derivatives, such as carenol and carenone.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-chlorocarene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Carenol, Carenone

    Reduction: Saturated hydrocarbons

    Substitution: 2-Chlorocarene, 2-Bromocarene

Scientific Research Applications

(+)-trans-2-Carene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use in aromatherapy for stress relief and its possible role in pain management.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-trans-2-Carene involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Aromatherapy: It interacts with the olfactory receptors, which can influence the central nervous system and promote relaxation.

Comparison with Similar Compounds

(+)-trans-2-Carene can be compared with other monoterpenes such as:

    α-Pinene: Both compounds are found in pine essential oils, but α-Pinene has a more pronounced pine scent and different therapeutic properties.

    Limonene: Found in citrus oils, limonene has a citrus aroma and is known for its antioxidant and anti-cancer properties.

    Myrcene: Present in hops and bay leaves, myrcene has a musky aroma and is noted for its sedative effects.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of ongoing research and industrial use.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9-/m0/s1

InChI Key

IBVJWOMJGCHRRW-IUCAKERBSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H](C2(C)C)CC1

Canonical SMILES

CC1=CC2C(C2(C)C)CC1

Origin of Product

United States

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